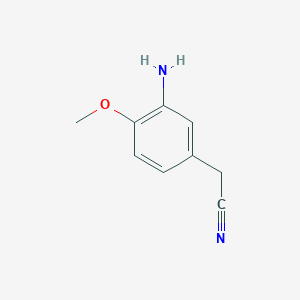

2-(3-Amino-4-methoxyphenyl)acetonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-amino-4-methoxyphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6H,4,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIWQPIVNWVTOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30669306 | |

| Record name | (3-Amino-4-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725256-16-6 | |

| Record name | (3-Amino-4-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

- 2-(4-Methoxyphenyl)acetonitrile (CAS 104-47-2): Lacking the 3-amino group, this derivative exhibits reduced nucleophilicity. The methoxy group activates the ring toward electrophilic substitution, but the absence of an amino group limits hydrogen-bonding interactions. This compound serves as a precursor in pharmaceuticals and agrochemicals .

- 2-(2,4-Dichlorophenyl)acetonitrile: The electron-withdrawing chlorine substituents decrease ring electron density, making the acetonitrile group less reactive toward nucleophiles. This contrasts with the target compound, where amino and methoxy groups enhance electron density at specific positions .

- Fluorinated Analogs (e.g., 2-(2-Fluoro-5-methoxyphenyl)acetonitrile): Fluorine’s electronegativity introduces dipole moments and alters HOMO-LUMO gaps. Fluorine at the 2-position deactivates the ring compared to the 3-amino group, affecting regioselectivity in further reactions .

Heterocyclic Derivatives

- 2-(5-Methoxy-Phenyl-1H-1,2,4-Triazole-3-Ylthio)acetonitrile: The triazole-thioether linkage introduces sulfur-based reactivity and planar heterocyclic geometry.

- Chromene-Based Acetonitriles (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetonitrile) : Extended conjugation in chromene systems lowers LUMO energies, favoring charge-transfer interactions. The target compound’s simpler structure may lack this property but offers synthetic versatility .

Physicochemical Properties

*Estimated data based on analogs.

Preparation Methods

Preparation via Reaction of N-(Lower Alkyl)-3-Methoxy-4-hydroxybenzylamine with Hydrogen Cyanide

This method is a well-documented approach for synthesizing 4-hydroxy-3-methoxyphenylacetonitrile, a closely related compound, which can be adapted for 2-(3-amino-4-methoxyphenyl)acetonitrile derivatives.

- Starting Materials: N-(Lower alkyl)-3-methoxy-4-hydroxybenzylamines such as (4-hydroxy-3-methoxybenzyl)-methylamine.

- Reagents: Hydrogen cyanide (hydrocyanic acid) or cyanide salts (e.g., sodium cyanide) in the presence of organic acids (formic acid or acetic acid).

- Solvents: Polar aprotic solvents are preferred, especially dimethylsulfoxide (DMSO), but also N,N-dimethylformamide, N-methyl-pyrrolidone, and others.

- Conditions: Reaction temperatures range from 100°C to 190°C, preferably 110-140°C. Reaction times are typically 2 to 6 hours.

- Procedure: The benzylamine is dissolved in DMSO, heated, and treated with hydrogen cyanide or sodium cyanide with acetic acid. After reaction completion, the mixture is cooled, and the product is isolated by extraction and crystallization.

- Yields: High yields of 87-94% have been reported with high purity, often without elaborate purification steps.

- Advantages: Economical, high yield, and high purity product formation. Avoids the need for prior protection of the phenolic hydroxyl group.

| Parameter | Value/Condition |

|---|---|

| Benzylamine amount | 160.8 g (N-methylvanillylamine) |

| Sodium cyanide | 54 g |

| Solvent | 1 L dimethylsulfoxide |

| Temperature | 125°C |

| Reaction time | 2 hours |

| Yield | 143 g (94%) |

| Product melting point | 53-54°C |

This method is described in detail in US Patent US3983151A and is a foundational preparation route for related compounds.

One-Pot Synthesis via Cyanide Addition to Aldehydes and Amines (Strecker-Type Reaction)

Another route involves the one-pot synthesis of α-aminonitriles by reacting an aldehyde, an amine, and a cyanide source under mild conditions.

- Starting Materials: Aromatic aldehydes and substituted anilines.

- Cyanide Sources: Potassium hexacyanoferrate(III) or hexacyanoferrate(II) as safer cyanide donors.

- Solvents: Mixtures of water and acetic acid, or organic solvents such as tert-butanol or ethyl acetate.

- Conditions: Heating at 80°C for 2-13 hours under exclusion of light.

- Workup: Neutralization with sodium bicarbonate, extraction with ethyl acetate, drying, and purification by flash chromatography.

- Yields and Purity: Good to excellent yields with clean products.

This method is advantageous for synthesizing α-aminonitriles without handling free hydrogen cyanide, offering safer and more environmentally friendly conditions.

Summary Table of Preparation Methods

Q & A

Basic: What synthetic routes are recommended for 2-(3-Amino-4-methoxyphenyl)acetonitrile, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves functionalization of a substituted phenylacetonitrile precursor. Key steps include:

- Nucleophilic substitution to introduce the amino group at the 3-position of the methoxy-substituted aromatic ring .

- Solvent selection : Polar aprotic solvents (e.g., DMF) or alcohols (ethanol) enhance reaction efficiency, while inert atmospheres prevent oxidation of the amino group .

- Catalysts : Base catalysts (e.g., K₂CO₃) facilitate deprotonation during substitution reactions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity. Yield optimization often requires iterative adjustments of temperature (e.g., 60–80°C) and stoichiometry .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

- ¹H NMR : Aromatic protons (6.5–7.5 ppm), methoxy singlet (~3.8 ppm), and broad NH₂ resonance (~5 ppm, DMSO-d₆) confirm substitution patterns .

- IR Spectroscopy : A sharp nitrile (C≡N) stretch near 2240 cm⁻¹ and NH₂ bends (~1600 cm⁻¹) validate functional groups .

- Mass Spectrometry (EI) : Molecular ion peak at m/z 176.2 (calculated for C₉H₁₀N₂O) ensures molecular weight confirmation .

- X-ray Crystallography (if crystalline): SHELXL refinement resolves bond angles and torsional strain, though twinning or low-resolution data may require alternative software .

Advanced: How can computational modeling predict the bioactivity of this compound against enzyme targets?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina or Schrödinger assess binding affinity to enzymes (e.g., kinases). The methoxy group’s electron-donating effects enhance π-π stacking in hydrophobic pockets .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., halogenated derivatives) to identify critical substituents. For example, replacing methoxy with ethoxy may alter steric hindrance, impacting IC₅₀ values .

- MD Simulations : GROMACS or AMBER evaluate stability of ligand-protein complexes over 100-ns trajectories, highlighting key hydrogen bonds or conformational shifts .

Advanced: How are contradictions in crystallographic data resolved during structural determination?

Methodological Answer:

- Twinning Analysis : SHELXL’s TWIN command detects twinning ratios. Data truncation (e.g., omitting weak reflections >25°θ) improves R-factors .

- Alternative Refinement : Switch to CRYSTAL or JANA2006 if SHELXL struggles with disordered solvent or pseudo-symmetry .

- Validation Tools : PLATON’s ADDSYM checks for missed symmetry, while RIGUI verifies hydrogen-bonding networks .

Basic: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

- PPE : Nitrile gloves, lab coats, and goggles mitigate skin/eye exposure. Use fume hoods to avoid inhalation .

- Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid (for basic residues), and dispose as hazardous waste .

- Storage : Store at 2–8°C in amber vials under argon to prevent degradation. Monitor for nitrile hydrolysis (pH <7 stabilizes) .

Advanced: How does the methoxy group’s electronic effect influence reactivity in nucleophilic reactions?

Methodological Answer:

- Resonance Effects : The methoxy group donates electrons via conjugation, activating the ring for electrophilic substitution at the para position. This directs nitrile group reactivity in SNAr reactions .

- Kinetic Studies : UV-Vis spectroscopy tracks reaction rates in varying solvents (e.g., acetonitrile vs. DMF). Methoxy’s +M effect accelerates reactions in polar aprotic media .

- DFT Calculations : Gaussian simulations (B3LYP/6-31G*) quantify charge distribution, showing increased electron density at the 4-position, favoring regioselective attacks .

Advanced: What strategies address discrepancies in biological assay results for this compound?

Methodological Answer:

- Dose-Response Curves : Replicate assays (n ≥ 3) with positive/negative controls (e.g., staurosporine for kinase inhibition). IC₅₀ variations >20% suggest assay interference (e.g., compound aggregation) .

- Counter-Screening : Test against unrelated targets (e.g., GPCRs) to rule out nonspecific binding. SPR (Surface Plasmon Resonance) validates binding kinetics .

- Metabolite Analysis : LC-MS identifies degradation products in cell media that may skew results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.